molecular formula C10H6F2N2O B6442429 2-(2,4-difluorophenoxy)pyrazine CAS No. 2548997-50-6

2-(2,4-difluorophenoxy)pyrazine

Cat. No.: B6442429
CAS No.: 2548997-50-6
M. Wt: 208.16 g/mol
InChI Key: RQUPIYWHQBJMAA-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)pyrazine is an organic compound characterized by the presence of a pyrazine ring substituted with a 2,4-difluorophenoxy group

Biochemical Analysis

Biochemical Properties

Pyrazine derivatives have been known to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to various biochemical reactions, contributing to their wide range of biological activities .

Cellular Effects

The cellular effects of 2-(2,4-difluorophenoxy)pyrazine are not clearly recognized . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not clearly understood . It is known that pyrazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could also include any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)pyrazine typically involves the reaction of 2,4-difluorophenol with pyrazine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the phenoxy and pyrazine moieties . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,4-Difluorophenoxy)pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    2-(2,4-Difluorophenyl)pyrazine: Lacks the phenoxy group, making it less versatile in chemical reactions.

Uniqueness

2-(2,4-Difluorophenoxy)pyrazine is unique due to the presence of both the difluorophenoxy and pyrazine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-7-1-2-9(8(12)5-7)15-10-6-13-3-4-14-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUPIYWHQBJMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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